molecular formula C15H18FNO4 B12474598 (2R,3R)-2-(2-Fluoro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid

(2R,3R)-2-(2-Fluoro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid

Cat. No.: B12474598
M. Wt: 295.31 g/mol
InChI Key: HHCUZFIQGFMFKJ-RISCZKNCSA-N
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Description

(2R,3R)-2-(2-Fluoro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a fluoro-phenyl group, a methoxy-ethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(2-Fluoro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluoro-phenyl Group: The fluoro-phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Methoxy-ethyl Group: The methoxy-ethyl group can be added through an alkylation reaction.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(2-Fluoro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The fluoro-phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-2-(2-Fluoro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(2-Fluoro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. This can result in changes in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid
  • (2R,3R)-2-(2-Bromo-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid
  • (2R,3R)-2-(2-Iodo-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid

Uniqueness

The uniqueness of (2R,3R)-2-(2-Fluoro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid lies in the presence of the fluoro-phenyl group. Fluorine atoms can significantly alter the compound’s properties, such as its reactivity, stability, and biological activity. This makes it distinct from its chloro, bromo, and iodo analogs, which may exhibit different chemical and biological behaviors.

Properties

Molecular Formula

C15H18FNO4

Molecular Weight

295.31 g/mol

IUPAC Name

(2R,3R)-2-(2-fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C15H18FNO4/c1-21-9-8-17-13(18)7-6-11(15(19)20)14(17)10-4-2-3-5-12(10)16/h2-5,11,14H,6-9H2,1H3,(H,19,20)/t11-,14+/m1/s1

InChI Key

HHCUZFIQGFMFKJ-RISCZKNCSA-N

Isomeric SMILES

COCCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=CC=C2F

Canonical SMILES

COCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2F

Origin of Product

United States

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